[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol

Lipophilicity Drug-likeness Membrane permeability

This fluorinated cyclopropyl building block provides a strategically balanced LogP of 1.71, bridging the gap between overly polar cyclopropylmethanol and direct-CF₃ analogs. The trifluoroethyl-cyclopropyl motif offers a metabolically resilient alternative to tert-butyl groups, while the –CH₂OH handle enables rapid diversification. Supplied at 98% purity for direct use in parallel synthesis and medicinal chemistry workflows targeting specific lipophilicity windows.

Molecular Formula C6H9F3O
Molecular Weight 154.132
CAS No. 1934686-57-3
Cat. No. B2511032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol
CAS1934686-57-3
Molecular FormulaC6H9F3O
Molecular Weight154.132
Structural Identifiers
SMILESC1CC1(CC(F)(F)F)CO
InChIInChI=1S/C6H9F3O/c7-6(8,9)3-5(4-10)1-2-5/h10H,1-4H2
InChIKeyWRSUZSYEVJHDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol – A Fluorinated Cyclopropane Building Block for Medicinal Chemistry Procurement


[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol (CAS 1934686-57-3) is a fluorinated cyclopropane primary alcohol building block with molecular formula C₆H₉F₃O and molecular weight 154.13 g/mol . It features a cyclopropyl ring substituted at the 1-position with both a hydroxymethyl (–CH₂OH) group and a 2,2,2-trifluoroethyl (–CH₂CF₃) moiety. The compound is classified as a fluorinated aliphatic alcohol building block and is supplied at 98% purity for non-human research applications . Its structural motif—combining cyclopropane conformational rigidity with the electron-withdrawing trifluoroethyl group—positions it as a differentiated intermediate for synthesizing enzyme inhibitors and receptor modulators in drug discovery programs [1].

Why [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol Cannot Be Replaced by Generic Cyclopropyl Alcohols in Lead Optimization


Simple cyclopropylmethanol (CAS 2516-33-8) lacks the trifluoroethyl substituent that critically modulates lipophilicity, electronic properties, and metabolic stability [1]. Conversely, 2,2,2-trifluoroethanol (CAS 75-89-8) lacks the cyclopropyl scaffold required for conformational restriction and specific target engagement [2]. The [1-(trifluoromethyl)cyclopropyl]methanol analog (CAS 371917-17-8) places the CF₃ group directly on the ring, eliminating the ethylene spacer that provides additional conformational degrees of freedom and altered electronic communication . Each of these structural simplifications produces measurably different physicochemical profiles, as quantified below, making generic interchange scientifically unjustifiable without compromising the property set required for medicinal chemistry campaigns targeting specific lipophilicity windows, metabolic stability requirements, or synthetic intermediate reactivity [3].

Quantitative Differentiation of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol Versus Closest Analogs


LogP Differentiation: 4.7-Fold Lipophilicity Increase Over Cyclopropylmethanol

The target compound exhibits a predicted LogP of 1.7113 (Leyan calculation), representing a ~4.7-fold increase in computed lipophilicity compared to cyclopropylmethanol (LogP ~0.30, XlogP 0.30) [1]. This LogP value places the compound within the optimal drug-like lipophilicity range (LogP 1–3) while cyclopropylmethanol falls below it, potentially limiting membrane permeability for neutral scaffold applications. The LogP difference of approximately 1.41 log units translates to a theoretical ~25.7× higher octanol/water partition coefficient .

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Advantage of the Trifluoroethyl-Cyclopropyl Motif Over tert-Butyl Bioisosteres

The trifluoromethylcyclopropyl (Cp-CF₃) group—a close structural relative of the target compound's trifluoroethyl-cyclopropyl motif—has been demonstrated to provide consistently higher in vitro and in vivo metabolic stability compared to tert-butyl-containing counterparts [1]. In matched-pair comparisons, Cp-CF₃-containing compound 9 showed rat liver microsome (RLM) clearance of <5 mL/min/kg versus 33 mL/min/kg for the tert-butyl analog (compound 1). In vivo, compound 9 exhibited rat clearance of 4.6 mL/min/kg and half-life of 9.1 h, compared to 20 mL/min/kg and 2.3 h for the tert-butyl-matched pair 1 [1]. While the target compound bears a –CH₂CF₃ rather than a –CF₃ substituent, the trifluoroethyl group shares the same absence of fully sp³ C–H bonds adjacent to the CF₃ moiety that drives the metabolic stabilization effect [2].

Metabolic stability Microsomal clearance Bioisostere design

Ethylene Spacer Differentiation: LogP Advantage Over Direct CF₃-Cyclopropyl Analog

Comparison with the direct-attachment analog [1-(trifluoromethyl)cyclopropyl]methanol (CAS 371917-17-8) reveals a measurable LogP difference attributable to the ethylene (–CH₂CH₂–) spacer. The target compound has a predicted LogP of 1.7113 , whereas the –CF₃ analog without the ethylene spacer has an XLogP3 of 1.300 . This ΔLogP of approximately +0.41 corresponds to a ~2.6× higher octanol-water partition, providing medicinal chemists with a finer lipophilicity tuning option without adding molecular weight beyond the modest increase from 140.10 to 154.13 g/mol [1]. The ethylene spacer also introduces an additional rotatable bond (2 vs. 1 for the –CF₃ analog), offering distinct conformational behavior for target binding optimization .

Structure-property relationships Homologation effects Lead optimization

Alcohol pKa Modulation: Enhanced Acidity Over Non-Fluorinated Cyclopropyl Alcohols via Electron-Withdrawing Trifluoroethyl Group

The electron-withdrawing trifluoroethyl substituent increases the acidity of the hydroxymethyl proton relative to non-fluorinated cyclopropyl analogs. For context, 2,2,2-trifluoroethanol exhibits a pKa of 12.46, compared to ethanol at 15.9 [1]. This ~3.4 pKa unit difference (ΔpKa ≈ –3.4) reflects the strong inductive electron withdrawal by the –CF₃ group transmitted through the –CH₂– spacer. While the target compound's exact pKa has not been experimentally reported, the structural analogy to trifluoroethanol, combined with the cyclopropyl ring's reported pKa-elevating effect for adjacent alcohols (predicted pKa ~15.1 for 1-(4-fluorophenyl)cyclopropylmethanol) , supports the inference of a pKa intermediate between cyclopropylmethanol and trifluoroethanol. This modulated acidity impacts hydrogen-bond donor strength, solubility-pH profiles, and suitability for prodrug strategies requiring alcohol derivatization.

Hydrogen bonding pKa modulation Prodrug design

Differentiation from Dimethyl-Substituted Analog: Steric and Conformational Implications for Target Engagement

The 2,2-dimethyl-substituted analog [2,2-Dimethyl-1-(2,2,2-trifluoroethyl)cyclopropyl]methanol (CAS 2142927-30-6, MW 182.18) introduces two additional methyl groups on the cyclopropane ring . This increases molecular weight by 28.05 g/mol (+18%) and adds significant steric bulk adjacent to the reactive hydroxymethyl handle. In drug discovery applications, the target compound's unsubstituted cyclopropane ring offers a less sterically demanding scaffold that can access narrower binding pockets, while the dimethyl analog may provide enhanced conformational restriction but reduced pocket compatibility [1]. The LogP shift from 1.71 (target) to an expected higher value for the dimethyl analog (increased carbon count) further differentiates these building blocks for property-based design. Procurement of the unsubstituted variant is essential when steric minimization is prioritized over conformational locking [2].

Steric effects Conformational analysis Binding pocket complementarity

Optimal Application Scenarios for [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol Based on Quantitative Evidence


Lead Optimization Requiring Balanced LogP (1.5–2.0) in Fluorinated Cyclopropane Scaffolds

When medicinal chemistry programs demand a fluorinated cyclopropyl building block with LogP in the 1.5–2.0 range, [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol (LogP 1.71) provides an ideal intermediate hydrophobicity profile [1]. This contrasts with cyclopropylmethanol (LogP ~0.30), which is too polar for applications requiring passive membrane permeation, and the direct-CF₃ analog (LogP 1.30), which may be insufficiently lipophilic for certain targets [2]. The compound's hydroxymethyl handle supports ester, ether, carbamate, or oxidation-based diversification strategies.

Metabolic Stability-Driven Design: Replacing Oxidation-Labile tert-Butyl Groups

For programs encountering high microsomal clearance due to tert-butyl group oxidation, the trifluoroethyl-cyclopropyl motif—as exemplified by this building block—offers a metabolically resilient alternative [1]. The Cp-CF₃ group demonstrated ~6.6× lower in vitro clearance and ~4.0× longer in vivo half-life compared to matched tert-butyl analogs in rat models [1]. While the target compound bears a –CH₂CF₃ rather than –CF₃ on the ring, the shared absence of oxidation-prone sp³ C–H bonds on the fluorinated alkyl chain supports class-level metabolic stability expectations .

SAR Exploration Requiring Finer Lipophilicity Tuning via Ethylene Spacer Homologation

The CH₂CH₂ spacer between the cyclopropane ring and CF₃ group in [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol provides an intermediate LogP (+0.41 vs. direct-CF₃ analog) and an additional rotatable bond compared to [1-(trifluoromethyl)cyclopropyl]methanol [1]. This makes it a strategic choice for structure-activity relationship (SAR) campaigns where the direct-CF₃ analog proves too polar or too conformationally restricted for optimal target binding. The building block can be elaborated via the alcohol handle into amides, esters, or amines for systematic property optimization.

Synthesis of Fluorinated Cyclopropyl-Containing Enzyme Inhibitors and Receptor Modulators

The compound serves as a key intermediate for constructing N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-substituted amides, carboxamides, and amines that have been described in patent literature targeting diverse enzymes and receptors [1]. The alcohol functionality enables straightforward conversion to the corresponding amine (via mesylation/displacement or Mitsunobu chemistry) or carboxylic acid (via oxidation), providing access to a family of fluorinated cyclopropyl building blocks from a single procurement . Vendor-supplied purity of 98% supports direct use in parallel synthesis and medicinal chemistry workflows without additional purification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.